1-(6-Bromo-5-methylpyridin-3-yl)ethanol

CAS No.:

Cat. No.: VC17454846

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrNO |

|---|---|

| Molecular Weight | 216.07 g/mol |

| IUPAC Name | 1-(6-bromo-5-methylpyridin-3-yl)ethanol |

| Standard InChI | InChI=1S/C8H10BrNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3 |

| Standard InChI Key | VNDUEENDOUZECN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1Br)C(C)O |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

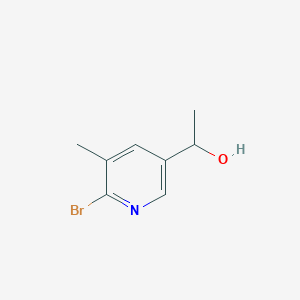

1-(6-Bromo-5-methylpyridin-3-yl)ethanol (IUPAC name: 1-(6-bromo-5-methylpyridin-3-yl)ethanol) is a heterocyclic aromatic compound belonging to the pyridine family. Its molecular formula is C₈H₁₀BrNO, with a molecular weight of 216.07 g/mol. The compound’s structure features a six-membered pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 5-position, and a hydroxymethyl (-CH₂OH) group at the 3-position (Figure 1).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀BrNO | |

| Molecular Weight | 216.07 g/mol | |

| IUPAC Name | 1-(6-bromo-5-methylpyridin-3-yl)ethanol | |

| SMILES Notation | CC1=C(Br)N=CC(CO)=C1 | |

| InChI Key | YBFHILNBYXCJKD-UHFFFAOYSA-N |

The presence of electronegative bromine and polar hydroxyl groups confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous pyridine derivatives exhibit planar aromatic rings with substituents adopting equatorial configurations to minimize steric strain . Nuclear magnetic resonance (NMR) spectra would likely show characteristic pyridine proton signals between δ 7.5–8.5 ppm, with methyl groups resonating near δ 2.5 ppm and hydroxyl protons appearing as broad singlets around δ 1.5–2.0 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(6-Bromo-5-methylpyridin-3-yl)ethanol typically follows a multi-step sequence starting from commercially available pyridine precursors. A common strategy involves:

-

Bromination of 5-Methylpyridin-3-ol:

Reaction of 5-methylpyridin-3-ol with brominating agents like PBr₃ or N-bromosuccinimide (NBS) introduces the bromine atom at the 6-position . -

Ethanol Moiety Introduction:

Grignard reactions or nucleophilic additions to ketone intermediates are employed to install the hydroxymethyl group. For example, treatment of 6-bromo-5-methylpyridine-3-carbaldehyde with methylmagnesium bromide followed by oxidation yields the ethanol derivative .

Key Reaction Conditions:

Patent Literature Insights

A 2012 patent (WO2013065064A1) describes a related synthesis for 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, highlighting critical process parameters applicable to this compound’s production :

-

Temperature-controlled oxidation steps (60–100°C) ensure regioselectivity.

-

Hydrogen peroxide in acetic acid mediates sulfone formation, a technique adaptable for hydroxyl group stabilization .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom’s ortho/para-directing effects facilitate further functionalization. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can replace bromine with aryl or alkenyl groups, enabling structural diversification .

Hydroxyl Group Transformations

The primary alcohol moiety undergoes typical reactions:

-

Esterification: Acetylation with acetic anhydride yields acetate derivatives.

-

Oxidation: Controlled oxidation with pyridinium chlorochromate (PCC) forms the corresponding ketone, though over-oxidation to carboxylic acids is possible .

Pharmaceutical and Industrial Applications

Agrochemical Uses

Structural analogs demonstrate herbicidal and fungicidal activity, suggesting potential in crop protection agents. The methyl group enhances lipid solubility, improving membrane permeability .

Comparative Analysis with Structural Analogs

1-(6-Bromopyridin-3-yl)ethanol (CID 15668203)

This analog lacks the 5-methyl group, reducing steric hindrance but decreasing thermal stability (molecular weight: 202.05 g/mol vs. 216.07 g/mol) .

6-Bromo-5-methylpyridin-3-ol (CID 29919363)

The absence of the ethanol group limits solubility in nonpolar solvents but enhances hydrogen-bonding capacity .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and bioactive conformations.

-

Biological Screening: In vitro assays against cancer cell lines and microbial pathogens to identify lead compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume